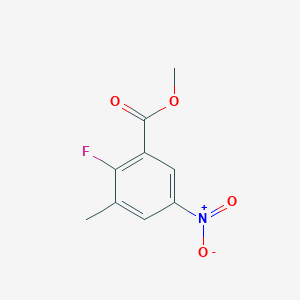![molecular formula C9H8ClF3N2O B1458248 2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide CAS No. 1308649-80-0](/img/structure/B1458248.png)
2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide
Descripción general
Descripción
“2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular weight of “2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide” is 252.62g/mol .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They explore the different synthetic methods for introducing TFMP groups within other molecules, and investigate their wide-ranging potential applications .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Medicine: Pharmacological Agent Development
The trifluoromethyl group in compounds like 2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide is significant in medicinal chemistry. This group is known to enhance the biological activity and metabolic stability of pharmaceutical agents . Researchers are exploring its use in the development of new drugs, particularly for its potential role in treating conditions that require modulation of protein interactions or enzyme inhibition.
Agriculture: Crop Protection Chemicals
In agriculture, this compound’s derivatives are being investigated for their use in crop protection. The trifluoromethyl group is a common feature in agrochemicals due to its ability to improve the efficacy and selectivity of pesticides . It’s being studied for its potential to create more potent and environmentally stable pesticides.
Material Science: Advanced Material Synthesis
The unique chemical properties of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide make it a candidate for synthesizing advanced materials. Its derivatives could be used to develop new polymers or coatings with enhanced durability and chemical resistance, which are valuable in various industrial applications .
Environmental Science: Pollution Remediation
Research into the environmental applications of this compound includes its potential use in pollution remediation. Its derivatives might be used to create absorbents or catalysts that can break down toxic substances or pollutants, contributing to cleaner air and water .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is being studied for its role as an enzyme inhibitor. By attaching to specific enzymes, it can modulate their activity, which is crucial for understanding disease mechanisms and developing targeted therapies .
Pharmacology: Drug Mechanism Exploration
Pharmacologists are interested in this compound for exploring drug mechanisms, particularly how drugs interact with cellular receptors. The trifluoromethyl group’s presence can significantly influence a drug’s pharmacokinetics and pharmacodynamics, leading to insights into more effective drug design .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5-6(15-8(16)4-10)2-3-7(14-5)9(11,12)13/h2-3H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFWTCPXGGGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




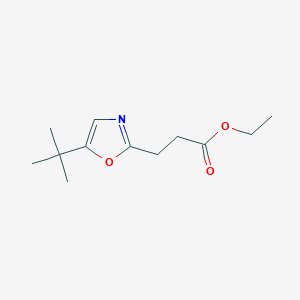




![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)
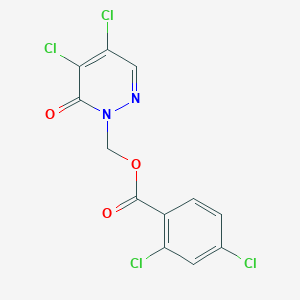
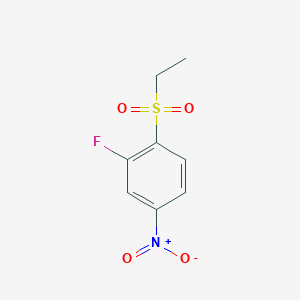
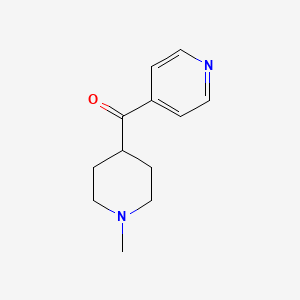


![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
